4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
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Overview
Description
4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a piperidine ring substituted with a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine typically involves the bromination of a pyrazole precursor followed by the formation of the piperidine ring. One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic solvent system consisting of water and dichloromethane . This method efficiently introduces the bromine atom at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(3-Bromo-1H-pyrazol-1-yl)thiazole: Contains a thiazole ring instead of a piperidine ring.
Uniqueness
4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-bromopyrazol-1-yl)-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBJIRLYHDLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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